Lithium n-butylcyclopentadienide

Description

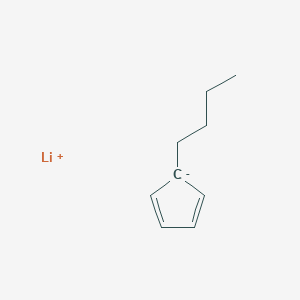

Structure

2D Structure

Propriétés

IUPAC Name |

lithium;5-butylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13.Li/c1-2-3-6-9-7-4-5-8-9;/h4-5,7-8H,2-3,6H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUSBQRVKWQOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCC[C-]1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135630-43-2 | |

| Record name | Lithium n-butylcyclopentadienide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Lithium N Butylcyclopentadienide

Deprotonation-Based Synthesis of n-butylcyclopentadienyllithium

The most prevalent method for synthesizing lithium n-butylcyclopentadienide involves the deprotonation of its conjugate acid, n-butylcyclopentadiene. This acid-base reaction leverages the enhanced acidity of a C-H bond on the cyclopentadienyl (B1206354) ring.

Direct Lithiation of n-butylcyclopentadiene Utilizing Strong Organolithium Bases (e.g., n-Butyllithium)

The direct lithiation of n-butylcyclopentadiene is efficiently achieved using strong organolithium bases, with n-butyllithium (n-BuLi) being a common reagent. wikipedia.org This process is a classic acid-base reaction where the highly basic n-butyl anion from n-BuLi abstracts an acidic proton from the cyclopentadiene (B3395910) ring of the precursor molecule. The resulting products are the stable this compound salt and the volatile alkane, butane. wikipedia.org

The reaction is typically performed under anhydrous conditions at temperatures ranging from -80°C to 30°C. google.com The driving force for the reaction is the formation of a resonance-stabilized aromatic cyclopentadienide (B1229720) anion, which is significantly more stable than the carbanion of the organolithium reagent. n-BuLi is particularly effective for deprotonating various weak Brønsted acids, including C-H bonds where the resulting conjugate base is stabilized, as is the case with cyclopentadiene derivatives. wikipedia.org

Influence of Solvent Coordination and Stoichiometry on Yield and Purity

The yield and purity of this compound are profoundly influenced by the choice of solvent and the stoichiometry of the reactants. The reactivity of n-butyllithium is directly linked to its aggregation state in solution. chemicalbook.com In non-coordinating hydrocarbon solvents like hexanes, n-BuLi exists predominantly as hexameric or tetrameric aggregates. chemicalbook.comresearchgate.net In these forms, its reactivity is diminished.

Coordinating solvents, such as tetrahydrofuran (B95107) (THF), or the addition of chelating ligands like tetramethylethylenediamine (TMEDA), play a crucial role in breaking down these aggregates into more reactive dimers or even monomers. wikipedia.orgchemicalbook.comresearchgate.netresearchgate.net These ligands coordinate with the lithium cations, polarizing the Li-C bond and increasing the carbanionic character of the butyl group, thereby enhancing its basicity and accelerating the rate of deprotonation. wikipedia.orgresearchgate.net Kinetic studies have demonstrated that the deprotonation rate does not necessarily increase linearly with the concentration of n-BuLi; this is explained by the higher reactivity of the dimeric species compared to the tetrameric form. chemicalbook.com However, reactions in THF are often conducted at low temperatures (e.g., -78 °C) to prevent the solvent itself from being deprotonated by the strong base. wikipedia.org

Proper stoichiometry is essential for achieving high purity. At least one molar equivalent of n-butyllithium relative to n-butylcyclopentadiene is required to ensure complete deprotonation and avoid contamination of the final product with unreacted starting material.

Table 1: Influence of Solvent on n-Butyllithium (n-BuLi) Aggregation and Reactivity

| Solvent/Additive | Predominant n-BuLi State | Relative Reactivity | Notes |

|---|---|---|---|

| Hexanes/Cyclohexane | Tetrameric / Hexameric chemicalbook.comresearchgate.net | Low | Non-coordinating solvent, aggregates are stable. |

| Tetrahydrofuran (THF) | Dimeric / Tetrameric Equilibrium chemicalbook.comresearchgate.net | Moderate to High | Coordinating solvent, breaks down aggregates. wikipedia.org |

| THF with TMEDA | Monomeric / Dimeric researchgate.netresearchgate.net | High | TMEDA is a strong chelating agent that enhances reactivity. researchgate.net |

Precursor Synthesis: Routes to n-butylcyclopentadiene

The availability of the n-butylcyclopentadiene precursor is a prerequisite for the synthesis of the corresponding lithium salt.

Alkylation of Cyclopentadiene Derivatives

n-Butylcyclopentadiene is commonly prepared through the alkylation of cyclopentadiene. chembk.com The first step involves the deprotonation of cyclopentadiene, which is readily available from the cracking of its dimer, dicyclopentadiene. orgsyn.org Due to its acidity (pKa ≈ 16), cyclopentadiene can be deprotonated by a suitable base, such as sodium hydride (NaH) or sodium metal, to form sodium cyclopentadienide. wikipedia.org

The resulting cyclopentadienyl anion is then treated with a butyl-containing electrophile, typically an n-butyl halide such as n-butyl bromide. chembk.comwikipedia.org This nucleophilic substitution reaction yields a mixture of isomers of n-butylcyclopentadiene. chembk.com An analogous method has been used to prepare di-tert-butylcyclopentadiene (B1142116) by reacting cyclopentadiene with tert-butyl bromide. wikipedia.org

Alternative Synthetic Pathways for Substituted Lithium Cyclopentadienides Relevant to n-butyl Analogs

While direct deprotonation is the most common route, other methods exist for synthesizing substituted lithium cyclopentadienides that are relevant to n-butyl analogs. These alternative pathways can provide access to a variety of functionalized cyclopentadienyl systems. researchgate.net

One such method involves the addition of a lithium salt, like lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), to a zwitterionic fulvalene (B1251668) precursor in a non-polar solvent like benzene. rsc.org This approach demonstrates the formation of a η⁵-coordinated lithium-cyclopentadienide complex without a strong base. rsc.org Other routes include carbonyl addition reactions to cyclopentadienides and various transformations involving fulvene (B1219640) intermediates to create alkenyl-, imino-, amino-, or phosphinomethyl-substituted cyclopentadienide compounds. researchgate.net These varied strategies highlight the versatility of cyclopentadienyl chemistry beyond simple alkyl substitution and deprotonation.

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₉H₁₃Li |

| n-butylcyclopentadiene | C₉H₁₄ |

| n-Butyllithium (n-BuLi) | C₄H₉Li |

| Cyclopentadiene | C₅H₆ |

| Tetrahydrofuran (THF) | C₄H₈O |

| Tetramethylethylenediamine (TMEDA) | C₆H₁₆N₂ |

| n-butyl bromide | C₄H₉Br |

| Sodium cyclopentadienide | C₅H₅Na |

| Sodium Hydride | NaH |

| Dicyclopentadiene | C₁₀H₁₂ |

| Benzene | C₆H₆ |

| Lithium bis(trifluoromethanesulfonyl)imide | C₂F₆LiNO₄S₂ |

| Butane | C₄H₁₀ |

| Di-tert-butylcyclopentadiene | C₁₃H₂₂ |

Molecular and Supramolecular Structural Characterization of Lithium N Butylcyclopentadienide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for determining the molecular structure and dynamic behavior of lithium n-butylcyclopentadienide in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ⁷Li, ¹³C Chemical Shift Analysis and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound, ¹H, ¹³C, and ⁷Li NMR would provide critical information.

¹H NMR Spectroscopy would be used to identify the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the protons on the cyclopentadienyl (B1206354) ring and the n-butyl group. The integration of these signals would confirm the ratio of these groups.

¹³C NMR Spectroscopy provides information on the carbon skeleton. Distinct peaks would be expected for the carbons of the cyclopentadienyl ring and the four unique carbons of the n-butyl group.

⁷Li NMR Spectroscopy is particularly informative for organolithium compounds, as the chemical shift is sensitive to the aggregation state and the nature of the lithium's coordination environment. huji.ac.ilnorthwestern.edu

Variable-temperature NMR studies would be essential to understand the solution dynamics, such as the fluxional processes or equilibria between different aggregated species (monomers, dimers, etc.). nih.govchemrxiv.org

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Cyclopentadienyl (Cp) Ring | ~5.5 - 6.5 |

| ¹H | -CH₂- (butyl chain) | ~1.0 - 2.5 |

| ¹H | -CH₃ (butyl chain) | ~0.9 |

| ¹³C | Cyclopentadienyl (Cp) Ring | ~100 - 120 |

| ¹³C | Butyl Chain Carbons | ~10 - 40 |

| ⁷Li | Organolithium | ~-8 to 2 |

Vibrational (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching and bending modes of the cyclopentadienyl ring and the alkyl chain. The C=C stretching vibrations of the cyclopentadienyl ring would also be present. Specific vibrational frequency data for this compound is not documented in the available search results.

Mass Spectrometric Techniques for Structural Elucidation

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining its molecular weight and elemental composition. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could potentially be used to analyze this compound. mdpi.com The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the formula C₉H₁₃Li. nih.gov However, specific mass spectrometric fragmentation data for this compound is not available in the reviewed literature.

Solid-State Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Analysis of Polymeric and Oligomeric Aggregates

Organolithium compounds, including cyclopentadienyl derivatives, frequently form aggregates such as dimers, tetramers, or polymeric chains in the solid state. A crystal structure analysis of this compound would reveal the nature of its aggregation, showing how the lithium cations and the n-butylcyclopentadienide anions are arranged in the crystal lattice. This information is crucial for understanding its solid-state reactivity and physical properties. No published crystal structure specifically for this compound could be located.

Investigation of Li-C Bond Distances and Coordination Geometries

A key aspect of the crystal structure would be the nature of the interaction between the lithium cation and the cyclopentadienyl ring. X-ray crystallography would provide precise measurements of the Li-C bond distances. The coordination is typically of an η⁵-type, where the lithium ion is bonded to all five carbon atoms of the ring. The analysis would also reveal the coordination geometry around the lithium atom, including interactions with adjacent anionic units or solvent molecules if present in the crystal. Specific Li-C bond distances and coordination geometries for this compound have not been reported in the available crystallographic databases.

Impact of Substituent Sterics on Crystal Packing

The solid-state structure of organolithium compounds is often characterized by the formation of aggregated species, a phenomenon driven by the electron-deficient nature of lithium and the desire to maximize coordination. In the case of substituted lithium cyclopentadienides, the size and shape of the substituent on the cyclopentadienyl (Cp) ring play a crucial role in dictating the supramolecular assembly in the crystalline state.

Research on analogous alkyl-substituted systems suggests that even modest increases in substituent size can lead to significant changes in the crystal packing. For instance, moving from a methyl to a bulkier tert-butyl substituent on the Cp ring can shift the solid-state structure from an infinite polymer to discrete oligomers. While specific crystallographic data for this compound is not extensively reported in the literature, the general principles of steric influence on organolithium aggregation provide a framework for understanding its likely solid-state behavior.

Table 1: Influence of Substituent Sterics on the Aggregation of Lithium Cyclopentadienides in the Solid State (Illustrative)

| Substituent on Cp Ring | Predominant Solid-State Structure | Interatomic Distances (Illustrative) |

| -H | Polymeric Chain | Li-C distances vary along the chain |

| -CH₃ | Polymeric or Oligomeric | Increased inter-chain separation |

| -n-C₄H₉ | Likely Oligomeric (e.g., Dimer, Tetramer) | Specific data not available |

| -t-C₄H₉ | Discrete Oligomers | Longer Li-Li distances in aggregates |

This table is illustrative and based on general trends observed for related compounds, as specific crystallographic data for this compound is limited.

Solution-Phase Structural Dynamics and Aggregation Behavior

In solution, the structural behavior of this compound is highly dynamic, characterized by equilibria between different aggregated states and fluxional processes within these aggregates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature (VT) NMR, is a powerful tool for probing these solution-phase dynamics.

Variable-Temperature NMR Studies for Exchange Processes

VT-NMR studies are instrumental in elucidating the exchange processes that occur in solutions of organolithium compounds. For this compound, several dynamic equilibria can be anticipated and potentially characterized by monitoring changes in NMR spectra as a function of temperature.

At low temperatures, it is expected that the exchange between different aggregated species (e.g., monomers, dimers) would be slow on the NMR timescale, potentially allowing for the observation of distinct signals for each species in the ¹H, ¹³C, and ⁷Li NMR spectra. As the temperature is increased, these exchange processes become faster, leading to the coalescence of these distinct signals into time-averaged resonances.

The rate of these exchange processes can be influenced by the steric bulk of the n-butyl group. Compared to the parent lithium cyclopentadienide (B1229720), the n-butyl substituent may slow down the rate of intermolecular exchange due to increased steric hindrance.

Table 2: Expected Trends in VT-NMR Studies of this compound

| Temperature Range | Expected Observation in NMR Spectra | Dynamic Process Probed |

| Low Temperature (< -80 °C) | Distinct signals for different aggregates (monomer, dimer, etc.) | Slow intermolecular exchange |

| Intermediate Temperature | Broadening and coalescence of signals | Intermediate exchange regime |

| High Temperature (> 0 °C) | Sharp, time-averaged signals | Fast intermolecular exchange |

This table represents expected trends based on studies of analogous organolithium compounds.

Role of Donor Adducts on Solution Structure and Reactivity

The solution structure and reactivity of this compound are profoundly influenced by the presence of coordinating solvents or donor molecules, such as tetrahydrofuran (B95107) (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA). These Lewis basic molecules can coordinate to the lithium centers, breaking down larger aggregates into smaller, more reactive species.

In a non-coordinating solvent, this compound would likely exist as higher-order aggregates. The addition of a donor solvent like THF would lead to the formation of THF adducts, which are typically more soluble and less aggregated. For instance, the equilibrium between a dimeric and a monomeric THF-solvated species is a common feature for many organolithium compounds in THF solution.

The chelation effect of bidentate donors like TMEDA is even more pronounced. The formation of a stable five-membered chelate ring in a TMEDA adduct can lead to the exclusive formation of monomeric or dimeric species in solution. This deaggregation significantly increases the nucleophilicity of the cyclopentadienyl anion, thereby enhancing its reactivity in subsequent synthetic transformations.

The coordination of these donor adducts can be readily observed by NMR spectroscopy. For example, the coordination of THF or TMEDA to the lithium center will cause a downfield shift in the ¹H and ¹³C NMR signals of the donor molecule's protons and carbons adjacent to the coordinating atom (oxygen or nitrogen).

Table 3: Effect of Donor Adducts on the Aggregation of this compound in Solution

| Donor Solvent | Expected Predominant Species | Impact on Reactivity |

| Non-coordinating (e.g., hexane) | Higher-order aggregates | Low |

| Tetrahydrofuran (THF) | Monomer-dimer equilibrium of THF adducts | Moderate increase |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) | Monomeric or dimeric TMEDA adducts | Significant increase |

Computational Chemistry and Theoretical Studies on Lithium N Butylcyclopentadienide Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic properties of molecules.

Electronic Structure, Bonding Analysis, and Charge Delocalization

No specific studies detailing the electronic structure, bonding analysis, or charge delocalization of lithium n-butylcyclopentadienide using DFT were identified in the reviewed literature. Such studies would be crucial for understanding the nature of the lithium-carbon interaction, the distribution of electron density within the cyclopentadienyl (B1206354) ring, and the influence of the n-butyl substituent on these properties.

Conformational Analysis and Energetic Landscapes

Detailed conformational analyses and the mapping of energetic landscapes for this compound are not present in the available scientific literature. These studies would be essential for identifying the most stable conformations of the n-butyl group relative to the cyclopentadienyl ring and for understanding the rotational barriers and conformational dynamics of the molecule.

Prediction of Spectroscopic Properties

While direct computational predictions of the spectroscopic properties for this compound are unavailable, research on the parent compound, cyclopentadienyl lithium (CpLi), offers valuable insights. A study combining solid-state NMR spectroscopy with DFT calculations has successfully predicted the NMR spectroscopic parameters for CpLi. nih.gov

In this study, B3LYP-GIAO (Gauge-Including Atomic Orbital) theoretical calculations were employed to determine the principal components of the 13C and 6Li chemical shift tensors. nih.gov The remarkable agreement between the calculated and experimental values for CpLi suggests that similar computational approaches could be reliably applied to predict the NMR spectra of its n-butyl derivative.

Table 1: Calculated and Experimental NMR Chemical Shift Tensor Components for Cyclopentadienyl Lithium

| Nucleus | Tensor Component | Calculated Value (ppm) | Experimental Value (ppm) |

| 13C | δ11 = δ22 | - | 151.5 |

| δ33 | - | 15.5 | |

| 6Li | δ11 = δ22 | - | +1.0 |

| δ33 | - | -43.0 |

Source: J Mol Model. 2019 Jun 19;25(7):196. nih.gov

The high shielding observed for the 6Li nucleus is attributed to significant ring current effects from the cyclopentadienyl anion. nih.gov It is reasonable to hypothesize that the n-butyl substituent in this compound would induce subtle changes in the electronic structure and, consequently, in the predicted NMR chemical shifts. However, without specific computational studies, the magnitude of these effects remains unquantified.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are powerful tools for investigating the behavior of molecules in solution and the solid state.

Studies on Aggregation Phenomena in Solution

No molecular modeling or simulation studies specifically investigating the aggregation phenomena of this compound in solution were found. Research in this area would be critical for understanding its solution-state structure, as organolithium compounds are well-known to form aggregates of varying complexity depending on the solvent and substituents.

Activation Strain Model and Reactivity Prediction

The activation strain model is a powerful theoretical framework for analyzing the reactivity of chemical species. There are no published studies that apply the activation strain model to predict the reactivity of this compound. Such an analysis would provide quantitative insights into the reaction barriers and the factors controlling the reactivity of this organometallic reagent in various chemical transformations.

Advanced Topics and Future Research Directions

Chirality and Stereocontrol in n-butylcyclopentadienyl Systems

The development of chiral cyclopentadienyl (B1206354) (Cp) ligands is a critical frontier in asymmetric catalysis, aiming to create metal complexes that can induce high levels of stereocontrol in chemical reactions. researchgate.netnih.gov While the simple n-butylcyclopentadienyl ligand is not inherently chiral, it serves as a foundational scaffold for the design of more complex chiral systems. The introduction of chirality into Cp ligands transforms them into powerful tools for synthesizing enantiopure compounds, which is increasingly essential for the production of bioactive molecules and pharmaceuticals. researchgate.netsnnu.edu.cn

Exploration of Novel Main Group and Transition Metal Reactivity

The cyclopentadienyl ligand has been a cornerstone of organometallic chemistry since the discovery of ferrocene, valued for its ability to form stable complexes with a vast array of transition metals. acs.org The n-butylcyclopentadienyl ligand, with its electron-donating n-butyl group, modifies the electronic properties of the Cp ring, thereby influencing the reactivity of the coordinated metal center. snnu.edu.cn This opens up possibilities for exploring novel reactivity patterns with both main group and transition metals.

Recent research has demonstrated the ability of substituted cyclopentadienyl ligands to stabilize metals in unusual oxidation states and coordination environments. acs.org For example, highly substituted Cp ligands have been instrumental in synthesizing stable Sc(II) complexes and accessing new oxidation states for rare-earth and actinide metals. acs.orgnih.gov Future work with lithium n-butylcyclopentadienide could involve its use in synthesizing novel complexes with main group elements, potentially leading to compounds with unprecedented bonding and reactivity, similar to the way borylene complexes have been shown to bind multiple carbon monoxide molecules. nih.gov

Furthermore, the exploration of heterobimetallic complexes, where two different metal centers are held in proximity by a bridging ligand, is a promising area. acs.org A bis(n-butylcyclopentadienyl) ligand could facilitate the synthesis of such complexes, enabling the study of cooperative effects between metals and potentially leading to catalysts with unique reactivity for challenging transformations. acs.org The development of transition metal complexes with novel ligands, including nitrogen-based analogues of N-heterocyclic carbenes, also points to the continuous search for new reactivity, a field where n-butylcyclopentadienyl could serve as a versatile ancillary ligand. nih.gov

Integration with High-Throughput Experimentation and Data Science

The discovery and optimization of organometallic catalysts have been traditionally slow and labor-intensive processes. rsc.org However, the integration of high-throughput experimentation (HTE) and data science is revolutionizing this field by enabling the rapid screening of large libraries of catalysts and reaction conditions. nih.govacs.org These automated approaches are particularly well-suited for exploring the vast chemical space of substituted cyclopentadienyl ligands, including derivatives of n-butylcyclopentadienide. rsc.org

HTE platforms can be used to screen arrays of catalysts derived from different substituted cyclopentadienyl ligands for a variety of reactions, such as cross-coupling, asymmetric hydrogenation, and polymerization. researchgate.net Analytical techniques like infrared thermography, mass spectrometry, and various spectroscopic methods are employed for rapid analysis of reaction outcomes. mpg.de This allows researchers to quickly identify promising catalyst candidates and reaction parameters. nih.gov

Data science and machine learning are becoming indispensable tools for analyzing the large datasets generated by HTE. rsc.orgrsc.org By developing quantitative structure-activity relationships, researchers can build predictive models that correlate the structural features of a ligand, like the n-butyl group on a cyclopentadienyl ring, with catalytic performance. digitellinc.com This data-driven approach not only accelerates the discovery of new catalysts but also provides deeper mechanistic insights into catalytic processes. rsc.orgrsc.org Future research will likely see the development of closed-loop systems where machine learning algorithms guide the design and synthesis of new ligands, which are then synthesized and tested using automated platforms, creating a rapid cycle of discovery and optimization. rsc.orgrsc.org

Sustainable Synthesis and Application Development

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. su.se The sustainable synthesis of this compound and its subsequent applications are key areas for future research. This involves developing greener synthetic routes that avoid hazardous reagents and solvents, and designing applications that contribute to a more sustainable chemical industry.

One area of focus is the development of more environmentally friendly methods for producing the cyclopentadienyl ligand itself and for the lithiation step. This could involve exploring solvent-free reactions or the use of bio-based starting materials. The recycling of lithium from sources like spent lithium-ion batteries is also gaining attention as a way to ensure a sustainable supply of this critical element. rsc.orgresearchgate.net Researchers are developing sustainable processes, such as using formic acid, to selectively recover lithium from battery waste, which could then be used in the synthesis of reagents like this compound. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.